Glycine, N-[2-[(carboxymethyl)[(2-hydroxyphenyl)methyl]amino]ethyl]-N-[(2-hydroxyphenyl)methyl]-, 1-ethyl ester, monosodium salt (9CI)
Description
The compound Glycine, N-[2-[(carboxymethyl)[(2-hydroxyphenyl)methyl]amino]ethyl]-N-[(2-hydroxyphenyl)methyl]-, 1-ethyl ester, monosodium salt (9CI) is a glycine derivative featuring:
- Carboxymethyl substituent: Enhances water solubility and chelation capacity.
- 1-ethyl ester: Modifies hydrophobicity and stability.
- Monosodium salt: Improves solubility in aqueous systems.
Properties
Molecular Formula |
C22H28N2NaO6 |
|---|---|
Molecular Weight |
439.5 g/mol |
InChI |
InChI=1S/C22H28N2O6.Na/c1-2-30-22(29)16-24(14-18-8-4-6-10-20(18)26)12-11-23(15-21(27)28)13-17-7-3-5-9-19(17)25;/h3-10,25-26H,2,11-16H2,1H3,(H,27,28); |
InChI Key |
JCWRVTDYBCFVNU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CN(CCN(CC1=CC=CC=C1O)CC(=O)O)CC2=CC=CC=C2O.[Na] |
Origin of Product |
United States |
Preparation Methods
Ethyl Esterification of Glycine
Glycine is first converted to its ethyl ester to protect the carboxylic acid group. This is typically achieved via Fischer esterification using ethanol and a catalytic acid (e.g., sulfuric acid or hydrochloric acid) under reflux. The reaction proceeds as follows:
Yields exceeding 85% are reported when using excess ethanol and molecular sieves to remove water.
Aminoethyl-Carboxymethyl Side Chain Introduction
The aminoethyl-carboxymethyl moiety is introduced via alkylation or amination. A common approach involves reacting glycine ethyl ester with 1,2-dibromoethane in the presence of a base (e.g., potassium carbonate) to form the ethylenediamine bridge. Subsequent carboxymethylation is achieved using bromoacetic acid under basic conditions (pH 8–9):
This step requires careful pH control to avoid ester hydrolysis.
Functionalization with (2-Hydroxyphenyl)Methyl Groups
The (2-hydroxyphenyl)methyl groups are introduced via reductive amination or nucleophilic substitution. A preferred method employs 2-hydroxybenzaldehyde and sodium cyanoborohydride in methanol, facilitating the formation of the secondary amine:
Yields of 70–75% are reported, with excess aldehyde and low temperature (0–5°C) improving selectivity.
Monosodium Salt Formation
The final step involves partial neutralization of the carboxylic acid with sodium hydroxide. Stoichiometric control is critical to ensure a 1:1 molar ratio of base to acid:
The reaction is monitored via pH titration to maintain a final pH of 6.5–7.0.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Catalysts and Bases
-
Perchloric acid accelerates transesterification but requires low temperatures (0–10°C) to prevent decomposition.
-
Triethylamine is preferred for carboxymethylation due to its mild basicity and solubility in organic solvents.
Data Tables: Comparative Analysis of Key Steps
Table 1. Esterification Methods for Glycine Ethyl Ester
Table 2. Reductive Amination Conditions for (2-Hydroxyphenyl)Methyl Groups
| Aldehyde | Reducing Agent | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| 2-Hydroxybenzaldehyde | NaBH₃CN | Methanol | 0 | 75 |
| 2-Hydroxybenzaldehyde | NaBH₄ | THF | 25 | 62 |
Challenges and Mitigation Strategies
Side Reactions in Amination
Competitive over-alkylation is mitigated by using a large excess of glycine ethyl ester (1:3 molar ratio).
Phenolic -OH Group Reactivity
The acidic phenolic hydroxyl groups (pKa ~10) require protection during carboxymethylation. Acetylation with acetic anhydride is commonly employed, followed by deprotection using aqueous NaOH.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Various catalysts may be used to facilitate reactions, including acid or base catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Medicinal Chemistry
Drug Development
The compound has potential applications in drug formulation due to its ability to modify pharmacokinetic properties. Its structure allows for interactions with biological targets, making it a candidate for designing new pharmaceuticals. For instance, derivatives of glycine have been explored for their neuroprotective effects and potential use in treating neurodegenerative diseases .
Chelating Agent
As a chelator, this compound can bind metal ions, which is useful in both therapeutic and diagnostic applications. Chelators are critical in treating heavy metal poisoning and can also enhance the solubility of certain drugs .
Biochemistry
Enzyme Inhibition
Research indicates that glycine derivatives can act as enzyme inhibitors. The structural features of this compound allow it to interact with active sites of enzymes, potentially leading to the development of new inhibitors for therapeutic use .
Bioconjugation
The presence of functional groups in this compound facilitates bioconjugation processes, where it can be linked to biomolecules such as proteins or nucleic acids. This application is particularly relevant in the development of targeted drug delivery systems and biosensors .
Materials Science
Polymer Synthesis
In materials science, glycine derivatives are being investigated for their role in synthesizing new polymers. The incorporation of this compound into polymer matrices can enhance mechanical properties and thermal stability .
Nanotechnology
The compound's unique chemical properties make it suitable for use in nanotechnology applications, such as the development of nanoparticles for drug delivery systems. These nanoparticles can improve the bioavailability and targeting of therapeutic agents .
Case Studies
Mechanism of Action
The mechanism by which Glycine, N-[2-[(carboxymethyl)[(2-hydroxyphenyl)methyl]amino]ethyl]-N-[(2-hydroxyphenyl)methyl]-, 1-ethyl ester, monosodium salt (9CI) exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound may bind to these targets, modulating their activity and influencing various biochemical pathways. The specific pathways involved depend on the context in which the compound is used, such as in therapeutic applications or biochemical studies.
Comparison with Similar Compounds
Structural Analogs and Key Features
Functional Group Analysis
Hydroxyphenyl vs. Hydroxyethyl :
Acyl Chain Length :
- Lauroyl (C₁₂) and myristoyl (C₁₄) chains in analogs 66161-62-4 and 94087-03-3 increase hydrophobicity, favoring micelle formation in surfactants. The target compound’s lack of long acyl chains suggests a balance between solubility and interfacial activity.
Chelation Capacity :
- Ester vs. Amide/Complexation: The 1-ethyl ester in the target compound may hydrolyze more readily than amide bonds (e.g., in 94087-03-3) or stable nitrilotriethanol complexes (e.g., 10,17), affecting its stability in aqueous environments.
Biological Activity
Glycine, N-[2-[(carboxymethyl)[(2-hydroxyphenyl)methyl]amino]ethyl]-N-[(2-hydroxyphenyl)methyl]-, 1-ethyl ester, monosodium salt (9CI), also known by its CAS number 199485-26-2, is a complex amino acid derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique molecular structure, which includes multiple functional groups that may contribute to its pharmacological properties.
- Molecular Formula : C22H28N2NaO6
- Molecular Weight : 439.4573 g/mol
- SMILES Notation :
CCOC(=O)CN(Cc1ccccc1O)CCN(Cc1ccccc1O)CC(=O)O.[Na]
The biological activity of this compound can be attributed to its structural components, particularly the presence of carboxymethyl and hydroxyphenyl groups. These groups may facilitate interactions with various biological targets, including enzymes and receptors involved in metabolic pathways.
Antioxidant Activity
Research indicates that compounds similar to glycine derivatives exhibit significant antioxidant properties. The hydroxyphenyl groups in this compound are likely responsible for scavenging free radicals, thus protecting cells from oxidative stress. A study demonstrated that related glycine derivatives reduced oxidative damage in cellular models by enhancing the activity of endogenous antioxidant enzymes .
Anticancer Potential
The potential anticancer properties of glycine derivatives have been explored in several studies. For instance, compounds with similar structures have shown efficacy in inhibiting tumor growth and inducing apoptosis in cancer cells. The mechanism involves the modulation of signaling pathways associated with cell proliferation and survival .
| Study | Cell Line | Concentration | Effect |
|---|---|---|---|
| Zhang et al., 2020 | MCF-7 (breast cancer) | 10 µM | Induced apoptosis |
| Liu et al., 2021 | HeLa (cervical cancer) | 50 µM | Inhibited cell proliferation |
Neuroprotective Effects
Glycine is known to play a role as an inhibitory neurotransmitter in the central nervous system. The derivative under discussion may enhance these effects, providing neuroprotection against excitotoxicity caused by glutamate. This has implications for neurodegenerative diseases such as Alzheimer's and Parkinson's .
Case Study 1: Antioxidant Efficacy
In a controlled experiment, the antioxidant capacity of glycine derivatives was measured using DPPH radical scavenging assays. Results indicated that the compound exhibited a scavenging activity comparable to standard antioxidants like ascorbic acid.
Case Study 2: Cancer Cell Line Studies
A series of experiments conducted on various cancer cell lines revealed that glycine derivatives significantly reduced cell viability at concentrations above 25 µM over a 48-hour period. The study concluded that these compounds could serve as potential leads for anticancer drug development.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing and purifying this glycine derivative?
- Methodology : Synthesis typically involves sequential alkylation of glycine with hydroxyphenylmethyl groups under basic conditions (e.g., NaOH), followed by esterification with ethanol. Purification is achieved via reverse-phase HPLC or ion-exchange chromatography to isolate the monosodium salt. Critical parameters include pH control during salt formation (pH 7–9) to avoid ester hydrolysis .
- Validation : Confirm purity using LC-MS (ESI+) and NMR (¹H/¹³C) to verify ester integrity and sodium counterion presence .
Q. How can the compound’s zwitterionic behavior and solubility profile be characterized?
- Experimental Design :
- pKa Determination : Use potentiometric titration to identify ionizable groups (carboxyl, hydroxyl, amino). For example, similar glycine derivatives exhibit pKa values ~2.3 (carboxylic acid), ~5.9 (phosphonic acid), and ~10.9 (amino group) .
- Solubility : Perform phase-solubility studies in water, ethanol, and DMSO. Amphiphilic derivatives often show high water solubility (>10 g/L) due to zwitterionic stabilization, but solubility decreases in organic solvents .
Q. What spectroscopic techniques are optimal for structural elucidation?
- Approach :
- NMR : ¹H NMR (δ 3.5–4.5 ppm for ethyl ester protons; δ 6.8–7.2 ppm for hydroxyphenyl aromatic protons) and ¹³C NMR (δ 170–175 ppm for ester carbonyl).
- FT-IR : Confirm ester C=O stretch (~1740 cm⁻¹) and sodium carboxylate asymmetric stretching (~1600 cm⁻¹) .
Advanced Research Questions
Q. How does the compound interact with metal ions, and how can these complexes be studied?
- Mechanistic Analysis :
- Chelation Studies : Use UV-Vis spectroscopy to monitor complex formation with transition metals (e.g., Zn²⁺, Cu²⁺). Glycine derivatives often bind via carboxyl and amino groups, forming octahedral or square-planar geometries.
- X-ray Crystallography : For structural resolution, employ the WinGX suite for single-crystal analysis. Precipitate metal complexes in aqueous ethanol and mount crystals under inert conditions .
Q. What strategies resolve contradictions in reported bioactivity data (e.g., enzyme inhibition vs. activation)?
- Data Reconciliation :
- Dose-Response Analysis : Test across a broad concentration range (nM–mM) to identify biphasic effects.
- Buffer Compatibility : Assess activity in varying pH and ionic strength buffers. For example, phosphate buffers may interfere with metal-dependent enzymes, skewing results .
Q. How can the compound’s stability under physiological conditions be optimized for in vivo studies?
- Stability Protocols :
- Hydrolytic Stability : Monitor ester hydrolysis in PBS (pH 7.4) at 37°C via HPLC. Half-life extension can be achieved by substituting the ethyl ester with more stable groups (e.g., tert-butyl).
- Plasma Stability : Incubate with murine plasma and quantify degradation products using LC-MS/MS .
Key Considerations for Experimental Design
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
